4-(5-Chloro-2-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
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Overview
Description
4-(5-Chloro-2-methylphenyl)-10-tricyclo[3311~3,7~]dec-2-ylidene-4-azatricyclo[5210~2,6~]dec-8-ene-3,5-dione is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Tricyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Functionalization: Introduction of the chloro and methyl groups, as well as the azatricyclo moiety, through various organic reactions such as halogenation, alkylation, and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(5-Chloro-2-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloro-2-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione: Unique due to its specific tricyclic structure and functional groups.
Other Tricyclic Compounds: Similar in having multiple ring systems but may differ in functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
495384-56-0 |
---|---|
Molecular Formula |
C26H26ClNO2 |
Molecular Weight |
419.9g/mol |
IUPAC Name |
10-(2-adamantylidene)-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C26H26ClNO2/c1-12-2-3-17(27)11-20(12)28-25(29)23-18-4-5-19(24(23)26(28)30)22(18)21-15-7-13-6-14(9-15)10-16(21)8-13/h2-5,11,13-16,18-19,23-24H,6-10H2,1H3 |
InChI Key |
JKIGKXZBOSMTRZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C3C4C=CC(C3C2=O)C4=C5C6CC7CC(C6)CC5C7 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C3C4C=CC(C3C2=O)C4=C5C6CC7CC(C6)CC5C7 |
Origin of Product |
United States |
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